2'-OMe-Bz-C Phosphoramidite

描述

2’-OMe-Bz-C Phosphoramidite is a derivative of natural or synthetic nucleosides. It is used in the synthesis of oligonucleotides, which are relatively short fragments of nucleic acid and their analogs .

Synthesis Analysis

Glen Research 2’-OMe-RNA CE (ß-cyanoethyl) Phosphoramidites are designed to produce synthetic oligonucleotides containing nuclease resistant 2’-O-methyl ribonucleotide linkages . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Molecular Structure Analysis

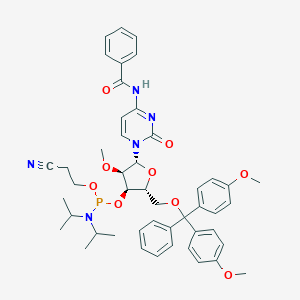

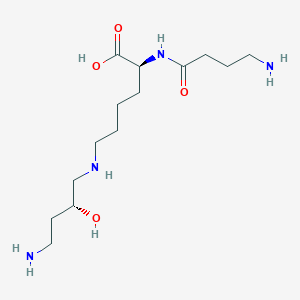

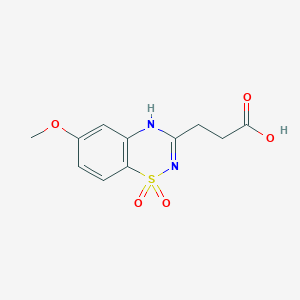

The molecular structure of 2’-OMe-Bz-C Phosphoramidite includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 121 bonds. There are 67 non-H bonds, 29 multiple bonds, 20 rotatable bonds, 4 double bonds, 1 triple bond, 24 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 secondary amide (aromatic), 1 amidine derivative, 1 nitrile (aliphatic), 3 ethers (aliphatic), 2 ethers (aromatic), and 1 Oxolane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-OMe-Bz-C Phosphoramidite include the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Physical And Chemical Properties Analysis

The chemical formula of 2’-OMe-Bz-C Phosphoramidite is C47H54N5O9P. Its molecular weight is 863.933522 g/mol . The SMILES string of 2’-OMe-Bz-C Phosphoramidite is COC4C(OP(OCCC#N)N(C©C)C©C)C(COC(c1ccccc1)(c2ccc(OC)cc2)c3ccc(OC)cc3)OC4n6ccc(NC(=O)c5ccccc5)nc6=O .作用机制

Like the very similar 2’-OMe backbone, the 2’-O-methoxyethyl-RNA (2’-MOE) backbone provides enhanced duplex stability, significant nuclease resistance and relatively low toxicity . As a result, 2’-MOE has been an attractive backbone for many therapeutic candidates, several of which have been approved by the FDA .

安全和危害

The safety data sheet for 2’-OMe-Bz-C Phosphoramidite indicates that it may be harmful if swallowed, in contact with skin or if inhaled . It also causes eye irritation . In case of exposure, it is recommended to wash hands thoroughly after handling, rinse mouth with water if swallowed, and flush eyes copiously with water if it comes in contact with eyes .

未来方向

The 2’-OMe-Bz-C Phosphoramidite and similar compounds have shown to be more nuclease resistant, with lower toxicity, and slightly increased hybridization affinities, making them well suited for therapeutic in vivo applications, such as antisense (ASO), siRNA, and aptamers . This suggests a promising future direction in the field of therapeutic oligonucleotides.

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSFQRVIPPCBC-VKBHKTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551648 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-OMe-Bz-C Phosphoramidite | |

CAS RN |

110764-78-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)